2,6-Dimethoxytoluene

Catalog No.
S794161
CAS No.
5673-07-4
M.F
C9H12O2
M. Wt
152.19 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dimethoxytoluene

CAS Number

5673-07-4

Product Name

2,6-Dimethoxytoluene

IUPAC Name

1,3-dimethoxy-2-methylbenzene

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

InChI

InChI=1S/C9H12O2/c1-7-8(10-2)5-4-6-9(7)11-3/h4-6H,1-3H3

InChI Key

FPEUDBGJAVKAEE-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1OC)OC

Canonical SMILES

CC1=C(C=CC=C1OC)OC

Limited Existing Research

Currently, there is limited publicly available research specifically focusing on the applications of 2,6-Dimethoxytoluene in scientific research. It is primarily available for purchase from chemical suppliers as a research chemical, often with the disclaimer "For Research Use Only" [, , ]. This suggests that the scientific community is still exploring its potential uses, and substantial published research is lacking.

Potential Applications

Based on its chemical structure, 2,6-Dimethoxytoluene possesses certain properties that might be relevant for scientific research:

  • Organic synthesis: Its aromatic ring and methoxy groups (CH3O) could make it a suitable intermediate or starting material for the synthesis of other organic compounds.
  • Biological studies: The methoxy groups might contribute to interaction with biological systems, although further research is needed to explore this possibility.

Future Research Directions

Due to the limited existing research, pinpointing specific applications of 2,6-Dimethoxytoluene is challenging. However, its availability as a research chemical suggests ongoing scientific exploration. Potential future research directions could involve:

  • Investigating its reactivity and potential as a building block in organic synthesis.
  • Studying its potential interactions with biological systems, such as enzymes or receptors.
  • Exploring its physical properties, such as solubility and melting point, for various applications.

DMT is a colorless liquid aromatic molecule []. There is no known natural source of DMT, and it is typically synthesized in a laboratory setting []. Research into DMT's properties and potential applications is ongoing, but currently it is not a commercially significant compound.


Molecular Structure Analysis

The key feature of DMT's structure is the benzene ring with two methoxy groups (CH3O) attached at the 2nd and 6th positions. The methyl group (CH3) is attached to the benzene ring at the 1st position []. This structure places two electron-donating methoxy groups on the benzene ring, which can influence the molecule's reactivity.


Chemical Reactions Analysis

  • Synthesis: DMT can likely be synthesized through various methods common for aromatic compounds with methoxy substituents. Friedel-Crafts alkylation is a possible route, where anisole (methoxybenzene) reacts with a methylating agent in the presence of a Lewis acid catalyst [].
  • Reactions of Methoxy Groups: The methoxy groups in DMT can potentially undergo various reactions, such as ether cleavage or methylation, depending on the reaction conditions.

XLogP3

2.9

LogP

2.87 (LogP)

Melting Point

40.0 °C

UNII

3P2C6I4244

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5673-07-4

Wikipedia

2,6-dimethoxytoluene

Dates

Modify: 2023-08-15

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